8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline
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Overview
Description
“8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” is a chemical compound with the molecular formula C10H6BrF3N2O . It is a derivative of quinazoline, a class of organic compounds that are widely studied due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” consists of a quinazoline core with a bromine atom at the 8th position and a 2,2,2-trifluoroethoxy group at the 4th position . The molecular weight of this compound is 307.07 .
Physical And Chemical Properties Analysis
“8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” is a powder with a molecular weight of 307.07 . It has a storage temperature of 4 degrees Celsius . The InChI code for this compound is 1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2 .
Scientific Research Applications
- Kinase Inhibitors : Quinazoline derivatives, including TFBQ, have been explored as kinase inhibitors. They can modulate cellular signaling pathways and potentially treat diseases like cancer .
- Anticancer Agents : Researchers investigate TFBQ’s potential as an anticancer drug due to its kinase inhibition properties. It may interfere with tumor growth and metastasis .
- Neurodegenerative Diseases : TFBQ’s structure suggests it could act as a neuroprotective agent. Studies explore its effects on neuronal survival, synaptic function, and neuroinflammation .
- Organic Semiconductors : Quinazoline-based compounds exhibit promising electronic properties. TFBQ might find applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .
- Fluorescent Probes : Researchers use TFBQ derivatives as fluorescent probes to study biological processes. These probes can selectively label specific proteins or cellular structures .
- Photoactivatable Compounds : TFBQ’s trifluoroethoxy group makes it amenable to photoactivation. Researchers explore its use in optogenetics or photopharmacology .
- Functional Group Introduction : TFBQ serves as a versatile building block for synthesizing other quinazoline derivatives. Its bromine and trifluoroethoxy moieties allow for diverse modifications .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Materials Science and Organic Electronics
Chemical Biology and Probes
Photophysics and Photopharmacology
Synthetic Chemistry and Building Blocks
Safety and Hazards
The safety information for “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While the specific future directions for “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” are not mentioned in the retrieved sources, quinazoline derivatives, in general, have been the focus of considerable research due to their wide range of biological activities . This suggests that “8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline” and similar compounds may continue to be subjects of interest in the development of new drugs .
properties
IUPAC Name |
8-bromo-4-(2,2,2-trifluoroethoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2O/c11-7-3-1-2-6-8(7)15-5-16-9(6)17-4-10(12,13)14/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNPNZXMCGQDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CN=C2OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-4-(2,2,2-trifluoroethoxy)quinazoline |
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